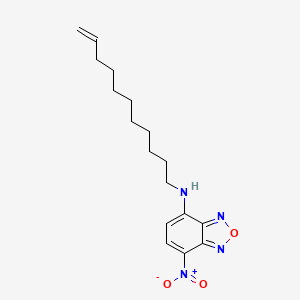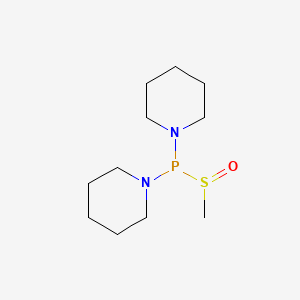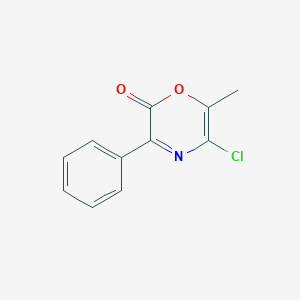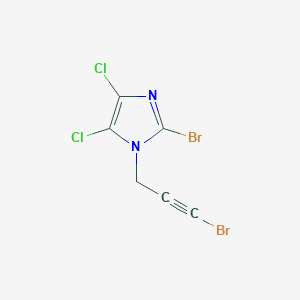![molecular formula C17H20N4O4S B12549821 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine CAS No. 144449-95-6](/img/structure/B12549821.png)
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine is a complex organic compound that features multiple functional groups, including furan rings, hydrazine, and oxirane (epoxide) groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethylidene hydrazine intermediate, which is then reacted with appropriate sulfur-containing reagents to introduce the sulfanylidene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Analyse Des Réactions Chimiques
Types of Reactions
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The furan rings and hydrazine groups can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydrazine and oxirane groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield various hydrazine derivatives .
Applications De Recherche Scientifique
1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine involves its interaction with various molecular targets and pathways. The furan rings can intercalate with DNA, disrupting its function, while the hydrazine groups can form reactive intermediates that inhibit enzyme activity. The oxirane groups can react with nucleophiles in biological systems, leading to the formation of covalent adducts that alter cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxylic acid derivatives: Similar in structure but lack the hydrazine and oxirane groups.
Hydrazine derivatives: Share the hydrazine functional group but differ in other structural aspects.
Epoxide compounds: Contain oxirane groups but may not have the furan or hydrazine components.
Uniqueness
This makes it a versatile compound for research and industrial purposes .
Propriétés
Numéro CAS |
144449-95-6 |
|---|---|
Formule moléculaire |
C17H20N4O4S |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
N-(furan-2-ylmethylideneamino)-1-(furan-2-ylmethylidene-λ4-sulfanylidene)-1-[oxiran-2-ylmethyl-(oxiran-2-ylmethylamino)amino]methanamine |
InChI |
InChI=1S/C17H20N4O4S/c1-3-13(22-5-1)7-18-20-17(26-12-14-4-2-6-23-14)21(9-16-11-25-16)19-8-15-10-24-15/h1-7,12,15-16,19-20H,8-11H2 |
Clé InChI |
RQPBRCODYMDCIP-UHFFFAOYSA-N |
SMILES canonique |
C1C(O1)CNN(CC2CO2)C(=S=CC3=CC=CO3)NN=CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![Benzonitrile, 4-[ethyl(2-methyl-2-propenyl)amino]-2-(trifluoromethyl)-](/img/structure/B12549778.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)




![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)


![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
